
2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of 2-amino-2-methyl-1-propanol with 2,4,4-trimethylpentanal under acidic conditions. The reaction proceeds through the formation of an intermediate hemiaminal, which then cyclizes to form the oxazolidine ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as chiral magnesium phosphate can enhance the enantioselectivity of the reaction, producing high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxazolidinones
Reduction: Amines and alcohols
Substitution: Various substituted oxazolidines
Applications De Recherche Scientifique
2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new antibiotics.
Mécanisme D'action
The mechanism of action of 2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine involves its interaction with various molecular targets. In biological systems, it can inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby preventing bacterial growth. The compound’s ability to form stable complexes with metal ions also plays a role in its antimicrobial activity .
Comparaison Avec Des Composés Similaires
- 2,4,4-Trimethyl-1,3-oxazolidine
- 3-Benzyl-1,3-oxazolidine
- 4,4-Dimethyl-1,3-oxazolidin-2-one
Comparison: Compared to other oxazolidines, 2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine is unique due to its pentyl substitution, which enhances its lipophilicity and stability. This makes it more suitable for applications requiring hydrophobic properties and increased resistance to degradation .
Propriétés
Numéro CAS |
51805-99-3 |
|---|---|
Formule moléculaire |
C11H23NO |
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
2,4,4-trimethyl-2-pentyl-1,3-oxazolidine |
InChI |
InChI=1S/C11H23NO/c1-5-6-7-8-11(4)12-10(2,3)9-13-11/h12H,5-9H2,1-4H3 |
Clé InChI |
HLNRSYPKQGPZNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(NC(CO1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
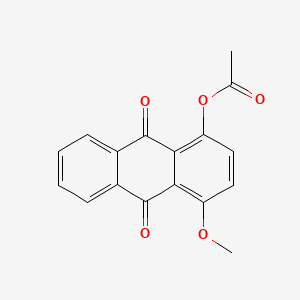
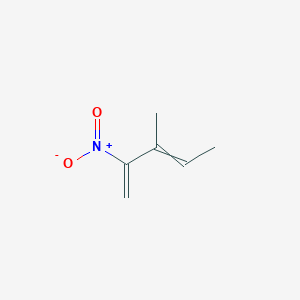
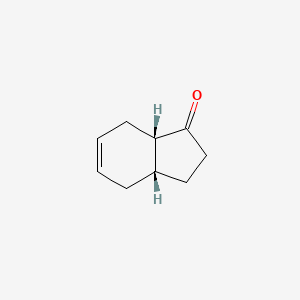
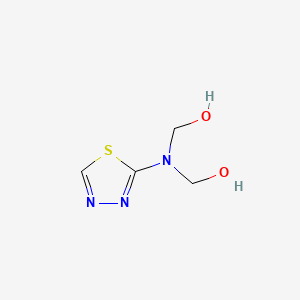
![N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide](/img/structure/B14643102.png)


![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643122.png)
![[(Buta-1,3-dien-2-yl)oxy]benzene](/img/structure/B14643124.png)
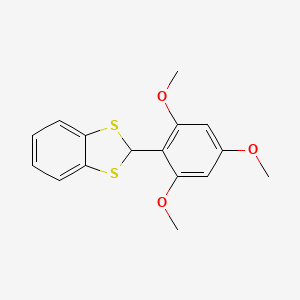

![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)
